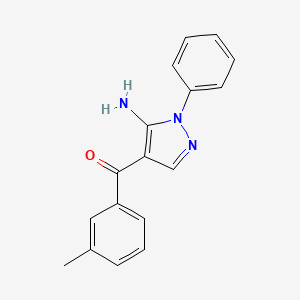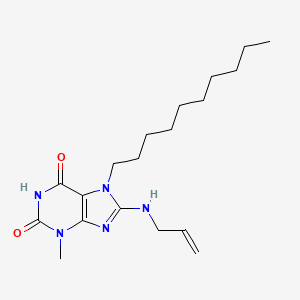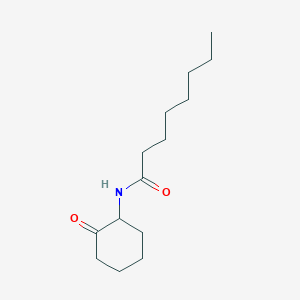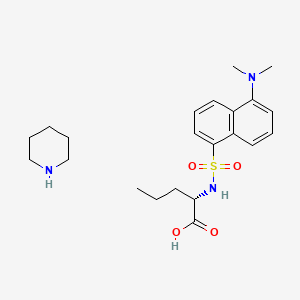
3-Methyl-1-butanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-butanesulfonic acid: is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative, characterized by the presence of a sulfonic acid group (-SO3H) attached to a butane chain with a methyl substitution at the third carbon. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 3-methyl-1-butanol using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent over-sulfonation and to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfinic acids, thiols
Substitution: Halides, amines
Applications De Recherche Scientifique
Chemistry: 3-Methyl-1-butanesulfonic acid is used as a catalyst in various organic reactions, including esterification and transesterification. Its strong acidic nature makes it an effective catalyst for these processes.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to modify proteins through sulfonation reactions is valuable in understanding protein function and regulation.
Medicine: this compound is explored for its potential therapeutic applications, particularly in drug delivery systems. Its sulfonic acid group can enhance the solubility and stability of pharmaceutical compounds.
Industry: In industrial applications, this compound is used in the production of detergents, surfactants, and ion-exchange resins
Mécanisme D'action
The mechanism of action of 3-methyl-1-butanesulfonic acid involves its strong acidic nature, which allows it to donate protons (H+) readily. This property makes it an effective catalyst in various chemical reactions. The sulfonic acid group can interact with substrates, facilitating the formation of intermediates and transition states, thereby accelerating reaction rates.
Molecular Targets and Pathways: In biological systems, the sulfonic acid group can interact with amino acid residues in proteins, leading to modifications that affect protein function. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes.
Comparaison Avec Des Composés Similaires
- 1-Butanesulfonic acid
- 2-Methyl-1-butanesulfonic acid
- 3-Methyl-2-butanesulfonic acid
Comparison: 3-Methyl-1-butanesulfonic acid is unique due to the specific position of the methyl group on the butane chain. This structural difference can influence its reactivity and interactions with other molecules. Compared to 1-butanesulfonic acid, the presence of the methyl group in this compound can lead to steric hindrance, affecting its catalytic properties and reaction outcomes.
Propriétés
Numéro CAS |
5343-41-9 |
|---|---|
Formule moléculaire |
C5H12O3S |
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
3-methylbutane-1-sulfonic acid |
InChI |
InChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |
Clé InChI |
HYZYOKHLDUXUQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045975.png)







![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)

![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)


